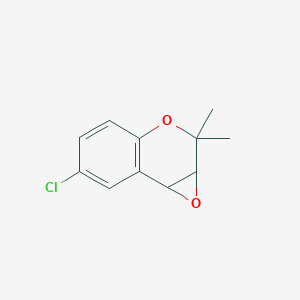

6-Chloro-2,2-dimethyl-3,4-epoxychromane

Description

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

6-chloro-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene |

InChI |

InChI=1S/C11H11ClO2/c1-11(2)10-9(13-10)7-5-6(12)3-4-8(7)14-11/h3-5,9-10H,1-2H3 |

InChI Key |

NDIVLDNITQYABM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2C(O2)C3=C(O1)C=CC(=C3)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Chloro-2,2-dimethyl-3,4-dihydro-2H-chromans

Structural Differences :

- The dihydrochromans lack the epoxide group, instead featuring a single bond between positions 3 and 3.

- This reduces ring strain and alters electronic properties compared to the epoxidized derivative.

Physicochemical Properties :

- LogP : The average logP of 4-phenyl(thio)ureido-substituted 6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromans ranges from 3.2 to 4.1, indicating moderate lipophilicity .

- Biological Activity : These compounds inhibit glucose-induced insulin release in rat pancreatic islets (IC₅₀: 12–45 μM) and relax K⁺-depolarized rat aorta rings (EC₅₀: 8–32 μM), comparable to (±)-cromakalim but less potent than diazoxide .

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Structural Differences :

- Replaces the epoxide with a ketone group and introduces a hydroxyl group at position 5.

- The chromen-2-one (coumarin) core differs from the chromane structure.

Physicochemical Properties :

- Molecular Weight : 224.64 g/mol vs. ~250–280 g/mol for epoxychromane (estimated).

- LogP (XLogP3) : 2.5, lower than dihydrochromans, suggesting reduced lipophilicity .

- Hydrogen Bonding : Higher polar surface area (46.5 Ų) due to the hydroxyl and ketone groups, enhancing solubility but limiting membrane permeability .

β-Hydroxy-β-aryl Propanoic Acids

Structural Differences :

- Feature a propanoic acid backbone with aryl and hydroxyl substituents, lacking the chromane/epoxide system.

- Example: 3-hydroxy-2,2-dimethyl-3-(4-diphenylil)-butanoic acid .

α-Lapachone (Naphthoquinone Derivative)

Structural Differences :

- A naphthoquinone with a dimethyl-dihydrochromene ring, lacking chlorine and epoxide substituents .

Preparation Methods

Base-Catalyzed Condensation

This method involves reacting 4-chlorophenol with diethyl acetal derivatives under reflux conditions. For example, diethyl acetal 17 (1,1-diethoxy-3-methylbut-2-ene) reacts with 4-chlorophenol in p-xylene using 3-picoline as a base, yielding 6-chloro-2,2-dimethylchromene. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing chloro group, which enhances the phenol’s acidity and reactivity. Typical yields range from 64% to 87%, depending on solvent polarity and base strength.

Propargyl Ether Cyclization

An alternative route employs propargyl ether intermediates derived from 4-chlorophenol. Propargyl chloride 19 (3-chloro-3-methyl-1-butyne) is synthesized via hydrochlorination of 2-methylbut-3-yn-2-ol using CaCl₂, CuCl, and cold HCl. Subsequent O-alkylation of 4-chlorophenol with this chloride in acetone, catalyzed by K₂CO₃ and KI, forms propargyl ether 18. Cyclization in ethylene glycol at 210–215°C quantitatively yields 6-chloro-2,2-dimethylchromene. This method avoids harsh acidic conditions, making it preferable for acid-sensitive substrates.

Asymmetric Epoxidation of 6-Chloro-2,2-dimethylchromene

Epoxidation introduces the critical 3,4-epoxide moiety while controlling stereochemistry. Iminium salt catalysts, particularly chiral binaphthyl and biphenyl derivatives, enable high enantioselectivity. Two reaction conditions—aqueous and non-aqueous—have been explored for related chromenes, offering insights for the chloro analog:

Non-Aqueous Epoxidation

Under anhydrous conditions, iminium salts such as biphenyl-derived catalyst 3 (10 mol%) and trichloroisocyanuric acid (TTCP) as an oxidant achieve >99% enantiomeric excess (ee) for epoxy-chromanes. For 6-cyano-2,2-dimethylchromene, this system produced (−)-(3S,4S)-epoxide in 20% yield. The chloro-substituted chromene is expected to exhibit comparable reactivity due to similar electronic effects, though steric hindrance from the chloro group may slightly reduce conversion rates.

Table 1: Non-Aqueous Epoxidation Performance for Analogous Chromenes

| Catalyst | Yield (%) | ee (%) |

|---|---|---|

| 3 | 20 | >99 |

| 4 | 20 | 97 |

Aqueous Epoxidation

In MeCN/H₂O (1:1) with Oxone® as the oxidant, biphenyl-derived catalysts 3 and 4 achieved 68–71% ee for diol products resulting from epoxide ring-opening. While this pathway is less selective for epoxides, it highlights the stability challenges of epoxy-chromanes under aqueous conditions. For 6-chloro-2,2-dimethylchromene, non-aqueous conditions are recommended to preserve epoxide integrity.

Mechanistic Considerations and Catalyst Design

The enantioselectivity of iminium salt catalysts arises from their ability to form chiral ion pairs with the oxidant, directing oxygen delivery to the chromene’s β-face. Computational studies on analogous systems reveal that biphenyl catalysts induce a tighter transition state, minimizing racemization. For chloro-substituted chromenes, the electron-withdrawing effect of the chloro group may polarize the alkene, accelerating epoxidation but requiring adjusted catalyst loading to maintain selectivity.

Q & A

Q. What are the key synthetic pathways for 6-Chloro-2,2-dimethyl-3,4-epoxychromane, and how can reaction conditions be optimized for reproducibility?

Answer: The synthesis typically involves epoxidation of a pre-functionalized chromane backbone. A common approach is the use of peracid-mediated epoxidation (e.g., mCPBA) under anhydrous conditions. For reproducibility:

- Monitor reaction progress via HPLC to track intermediate formation .

- Optimize temperature (e.g., 0–5°C for epoxidation to minimize side reactions) and solvent polarity (e.g., dichloromethane for improved regioselectivity) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Answer:

- NMR spectroscopy : Compare - and -NMR chemical shifts with computed spectra (DFT methods like B3LYP/6-31G*) to verify epoxy ring geometry .

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., C–O–C bond angles ~60° for epoxide) .

- Mass spectrometry (HRMS) : Validate molecular formula (e.g., CHClO) with <3 ppm error .

Q. What stability challenges arise during storage, and how can degradation pathways be mitigated?

Answer:

- Hydrolysis : The epoxide group is prone to ring-opening in humid conditions. Store under inert gas (argon) at –20°C in amber vials .

- Photodegradation : UV light induces radical reactions. Use UV-stabilized containers and monitor via HPLC-PDA for degradation products (e.g., diol derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl and chloro substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric hindrance : The 2,2-dimethyl groups reduce nucleophilic attack at C-2, directing reactivity to the less hindered C-3/C-4 positions. Confirmed via DFT calculations (e.g., Fukui indices) .

- Electron withdrawal : The chloro substituent deactivates the aromatic ring, slowing electrophilic substitution. Use Pd-catalyzed Suzuki-Miyaura couplings (e.g., with arylboronic acids) under microwave irradiation (120°C, 30 min) to enhance yields .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact polymorph formation?

Answer:

- Weak interactions : Single-crystal XRD reveals π–π stacking (3.5–4.0 Å between aromatic rings) and C–H···O hydrogen bonds (2.6–2.8 Å) .

- Polymorphism : Slow cooling from DMSO yields Form I (monoclinic), while rapid crystallization from acetone produces Form II (orthorhombic). Characterize via DSC (distinct melting endotherms) and PXRD .

Q. How can in silico methods predict the compound’s bioavailability and target binding affinity?

Answer:

- Pharmacokinetics : Compute logP (2.4–2.8 via XLogP3) and polar surface area (55.8 Ų) to predict blood-brain barrier permeability .

- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., binding energy <–8 kcal/mol indicates strong inhibition) . Validate with SPR (KD < 1 µM) .

Q. What statistical approaches resolve contradictions in bioactivity data across independent studies?

Answer:

- Meta-analysis : Apply random-effects models to account for inter-study variability (e.g., IC values for antimicrobial activity). Weight data by sample size and assay type (MIC vs. disk diffusion) .

- Multivariate regression : Identify confounding variables (e.g., solvent choice in cell assays) using R or Python’s SciKit-Learn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.